n-(2-Acetylphenyl)formamide
Description
Contextualization of Formamide (B127407) Derivatives in Synthetic Chemistry
Formamide derivatives are a significant class of compounds in organic synthesis, primarily serving as crucial intermediates. researchgate.net Their utility is widespread, contributing to the synthesis of numerous pharmaceutically active compounds, including fluoroquinolones, nitrogen-containing heterocycles, and oxazolidinones. tandfonline.comtandfonline.com The formyl group is also notable for its role as an amino-protecting group in peptide synthesis. researchgate.nettandfonline.com
Beyond their role as synthetic intermediates, formamides are valuable reagents and catalysts. They are employed in Vilsmeier formylation reactions and can act as Lewis bases, catalyzing reactions such as the allylation and hydrosilylation of carbonyl compounds. researchgate.nettandfonline.comtandfonline.com The versatility of N,N-Dimethylformamide (DMF), a common formamide derivative, exemplifies this multifunctionality, as it can act as a reagent, catalyst, and stabilizer in addition to its prevalent use as a polar aprotic solvent. nih.govsioc-journal.cn The synthesis of formamide derivatives can be achieved through various methods, including catalyst- and solvent-free N-formylation of amines using agents like formic acid or ethyl formate (B1220265). tandfonline.comtandfonline.com
Strategic Significance of N-Acylarylamides in Chemical Transformations
N-acylarylamides, the class of compounds to which N-(2-Acetylphenyl)formamide belongs, hold strategic importance in chemical transformations, particularly as precursors for the synthesis of heterocyclic structures. These compounds are considered valuable intermediates in both organic and medicinal chemistry. google.com
A key application of N-acylarylamides is in the construction of fused nitrogen-containing heterocycles. For instance, they are utilized in copper-catalyzed reactions to synthesize quinolones. scholaris.ca Specifically, N-(2-acylphenyl) amides can undergo intramolecular cyclization reactions. Research has demonstrated that this compound can be used in copper-catalyzed decarbonylative cyclization to produce isatins, which are important structural motifs in many bioactive compounds. sioc-journal.cn The strategic placement of the acyl and amide groups on the aryl ring facilitates these intramolecular transformations, making N-acylarylamides key building blocks for complex molecules.
Current Research Landscape and Emerging Trends Pertaining to this compound
Current research on this compound highlights its role as a versatile substrate and intermediate in novel synthetic methodologies and biodegradation studies.
One significant area of research involves its use in metal-catalyzed cyclization reactions. A study demonstrated that this compound can undergo a copper-catalyzed decarbonylative annulation to yield isatin (B1672199). sioc-journal.cn In this process, which was optimized with a combination of CuCl2 and CoCl2 catalysts, the substrate successfully cyclized to provide the desired isatin product in a 48% yield. sioc-journal.cn This provides a complementary method to access isatin derivatives, particularly those with electron-withdrawing groups. sioc-journal.cn
The synthesis of this compound itself has been explored through various methods. One approach involves the N-formylation of 1-(2-Aminophenyl)ethanone using propylphosphonic anhydride (B1165640) (T3P) in dimethylformamide (DMF). google.com Another metal-free method utilizes ethers as a C1 synthon with tert-Butyl hydroperoxide (TBHP) as an oxidant, affording this compound in a 55% yield. researchgate.net A simple and cost-effective catalyst- and solvent-free method using formic acid has also been reported to produce the compound in a 78% yield. tandfonline.comresearchgate.net
Emerging trends also point to the appearance of this compound in biochemical pathways. It has been identified as an intermediate in the biodegradation of skatole (3-methylindole) by the bacterium Rhodococcus gordoniae YKSW-6 through a process involving sequential C2 oxidation. researchgate.netresearchgate.net Furthermore, it has been detected as a volatile metabolite in organic extracts of the green seaweed Caulerpa racemosa. frontiersin.org
View Research Findings for this compound
| Research Area | Key Finding | Reported Yield | Reference |
|---|---|---|---|
| Synthesis (Metal-Free) | N-formylation of 1-(2-aminophenyl)ethanone using ethers as C1 synthon and TBHP as oxidant. | 55% | researchgate.net |
| Synthesis (Catalyst/Solvent-Free) | N-formylation of 2'-aminoacetophenone (B46740) using formic acid at 60°C. | 78% | tandfonline.com |
| Synthesis (Phosphonic Anhydride) | N-formylation of 1-(2-Aminophenyl)ethanone using T3P in DMF. | Not specified | google.com |
| Application in Heterocycle Synthesis | Substrate in Cu-catalyzed decarbonylative cyclization to form isatin. | 48% | sioc-journal.cn |
| Biodegradation | Identified as an intermediate in the skatole degradation pathway by Rhodococcus gordoniae. | N/A | researchgate.netresearchgate.net |
| Natural Occurrence | Detected as a volatile metabolite in extracts of Caulerpa racemosa. | N/A | frontiersin.org |
Structure
3D Structure
Properties
IUPAC Name |
N-(2-acetylphenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7(12)8-4-2-3-5-9(8)10-6-11/h2-6H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEJUYSDAMMJMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10905017 | |
| Record name | (2-Acetylphenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5257-06-7 | |
| Record name | Formylaminoacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005257067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC266179 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266179 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Acetylphenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ACETYLFORMANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP6N4L1Z3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Precursor Development for N 2 Acetylphenyl Formamide
Direct Formylation Approaches from 2-Aminoacetophenone (B1585202)
Direct formylation of 2-aminoacetophenone is a common and straightforward approach to obtaining N-(2-acetylphenyl)formamide. ontosight.ai This involves the introduction of a formyl group (-CHO) onto the nitrogen atom of the amino group in 2-aminoacetophenone. Various protocols have been developed to optimize this transformation, including catalyst-free methods and those employing catalytic systems.
Catalyst-Free and Solvent-Free N-Formylation Protocols
In the pursuit of more sustainable and environmentally friendly synthetic methods, catalyst-free and solvent-free N-formylation protocols have been developed. tandfonline.comnih.govrsc.orgrsc.orgnih.gov One such approach involves the use of formic acid or ethyl formate (B1220265) as the formylating agent at an elevated temperature, typically around 60°C. tandfonline.comtandfonline.comresearchgate.net This method is lauded for its simplicity, cost-effectiveness, and applicability to a wide range of aromatic and aliphatic amines. tandfonline.comresearchgate.net
Research has shown that amines with electron-withdrawing groups, such as the acetyl group in 2-aminoacetophenone, react smoothly under these optimized conditions to provide good yields of the desired formamide (B127407). tandfonline.comtandfonline.com For instance, the reaction of 2-aminoacetophenone with formic acid under neat conditions at 60°C can produce this compound in high yield. tandfonline.com The general mechanism for this reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the formylating agent, followed by the elimination of water or ethanol (B145695) to yield the N-formylated product. researchgate.net
Another innovative catalyst-free approach utilizes carbon dioxide (CO2) as a C1 source in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH4). rsc.orgnih.gov This method is advantageous as it employs a readily available, non-toxic, and abundant carbon source. nih.gov The reaction is believed to proceed through the in situ generation of formoxy borohydride species, which then act as the formylating agent. rsc.orgnih.gov
Table 1: Catalyst-Free N-Formylation of 2-Aminoacetophenone
| Formylating Agent | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Formic Acid | Neat, 60°C | Good | tandfonline.com |
| Ethyl Formate | Neat, 60°C | Moderate to Good | tandfonline.comtandfonline.com |
| CO2 / NaBH4 | Mild Conditions | Good to Excellent | rsc.orgnih.gov |
Lewis Acid and Phosphonic Anhydride (B1165640) Catalysis in Formamide Synthesis
To enhance the efficiency and reaction rates of N-formylation, various catalytic systems have been explored. Lewis acids have been shown to be effective catalysts for the N-formylation of amines using formic acid. researchgate.net While a mixture of an amine and formic acid may not react significantly on its own even at elevated temperatures, the addition of a catalytic amount of a Lewis acid can rapidly induce N-formylation, leading to high yields of the corresponding formamide. researchgate.net A variety of Lewis acids, including zinc chloride (ZnCl2), tin(II) chloride (SnCl2), and lanthanide triflates (La(OTf)3), have demonstrated high catalytic activity in this transformation. researchgate.net The role of the Lewis acid is to activate the formic acid, making it a more potent formylating agent.
Propane phosphonic acid anhydride (T3P®) has also emerged as a powerful reagent for promoting the N-formylation of amines. google.com A patented method describes the reaction of 1-(2-aminophenyl)ethanone with dimethylformamide (DMF) in the presence of T3P® at 80°C to yield this compound. google.com In this process, T3P® acts as a dehydrating agent, facilitating the amide bond formation between the amine and the formyl group donor. google.com
Optimization of Reaction Conditions: Temperature, Solvents, and Reagent Stoichiometry
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include temperature, the choice of solvent, and the stoichiometry of the reagents.
For catalyst-free methods using formic acid, a temperature of 60°C has been identified as optimal for achieving a good yield in a reasonable timeframe. tandfonline.comtandfonline.com Increasing the temperature further may not significantly improve the yield and could lead to the formation of side products. The molar ratio of the amine to the formylating agent is also a critical factor. A slight excess of formic acid (e.g., 1.2 equivalents) is generally sufficient, while a larger excess (e.g., 3 equivalents) of the less reactive ethyl formate is often required. tandfonline.comtandfonline.com
In Lewis acid-catalyzed reactions, the choice of both the Lewis acid and the solvent can significantly impact the outcome. While some Lewis acids like ZnCl2 and SnCl2 are highly effective, others such as zinc fluoride (B91410) (ZnF2) and aluminum fluoride (AlF3) show no catalytic activity. researchgate.net Many of these reactions are performed under solvent-free conditions, which is advantageous from an environmental and economic perspective. researchgate.net
For the phosphonic anhydride-catalyzed synthesis, the reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or ethyl acetate (B1210297) (EtOAc) at a temperature of around 80°C. google.com The reaction progress is often monitored by techniques like thin-layer chromatography (TLC) to determine the optimal reaction time, which can be around 10 hours. google.com
Multi-Step Synthetic Routes to this compound
While direct formylation is a common approach, multi-step synthetic routes can also be employed for the synthesis of this compound. These routes may be necessary when the starting material is not 2-aminoacetophenone or when specific chemo- and regioselectivity is required.
Amidation and Functional Group Interconversion Strategies
Multi-step syntheses often involve amidation reactions and functional group interconversions. trine.eduub.edulibretexts.orgyoutube.com For example, a synthetic pathway could start from a different substituted benzene (B151609) derivative, which is then elaborated through a series of reactions to introduce the acetyl and formamido groups at the desired positions. This could involve, for instance, a nitration reaction, followed by reduction of the nitro group to an amine, and then subsequent acylation and formylation steps. trine.edu
Functional group interconversion strategies are fundamental in organic synthesis and allow for the transformation of one functional group into another. ub.eduyoutube.com For example, a carboxylic acid could be converted to an amide, or an alcohol could be transformed into an amine. These transformations provide flexibility in the design of synthetic routes to complex molecules like this compound.
Chemo- and Regioselective Synthesis of Advanced Intermediates
In the context of synthesizing more complex molecules for which this compound is a precursor, chemo- and regioselective control is paramount. burleylabs.co.uk For example, in the synthesis of certain heterocyclic compounds, it might be necessary to selectively formylate one amino group in the presence of other reactive functional groups. This requires careful selection of reagents and reaction conditions.
Advanced synthetic strategies such as tandem reactions or one-pot procedures can be employed to construct complex molecular architectures efficiently. burleylabs.co.uk For instance, a reaction sequence could be designed where an initial coupling reaction is followed by an intramolecular cyclization to form a heterocyclic ring system, where the this compound moiety is a key structural element. The development of such chemo- and regioselective methods is an active area of research in organic synthesis.
Green Chemistry Principles in the Synthesis of this compound
Development of Environmentally Benign Reagents and Conditions
A significant advancement in the synthesis of this compound is the development of procedures that operate under catalyst- and solvent-free conditions. This approach directly addresses several core principles of green chemistry by eliminating hazardous substances and simplifying reaction work-ups.
One highly effective method involves the direct N-formylation of 2-aminoacetophenone using formic acid or ethyl formate as the formylating agent. tandfonline.com This reaction proceeds efficiently at a moderate temperature of 60°C without the need for any catalyst. tandfonline.comresearchgate.net The use of formic acid is particularly noteworthy as it is inexpensive and the reaction mechanism involves a nucleophilic attack by the amine on the formic acid, leading to the desired formamide and water as the sole by-product. tandfonline.com This method has been shown to be applicable to a wide range of aromatic amines, including those with electron-withdrawing groups like the acetyl group in 2-aminoacetophenone, which react smoothly to provide good yields of the desired products. tandfonline.com
Another novel, metal-free approach utilizes ethers, such as 1,4-dioxane, as a C1 synthon for the formylation reaction, with tert-Butyl hydroperoxide (TBHP) acting as an oxidant. This method has successfully produced this compound, albeit with a moderate yield of 55%. researchgate.net While it presents an alternative pathway, the efficiency and atom economy may be lower compared to the formic acid route.
Other synthetic strategies include the use of a phosphonic anhydride (T3P) in a solvent like dimethyl formamide (DMF) at 80°C. google.com Although effective, this method involves a reagent and a solvent, which can complicate purification and waste management compared to solvent-free alternatives. tandfonline.comgoogle.com
| Method | Reagents | Conditions | Yield | Green Chemistry Aspect | Source |
| Formic Acid | 2-Aminoacetophenone, Formic Acid | Neat, 60°C | Good to Excellent | Catalyst-free, solvent-free, simple work-up, high atom economy. | tandfonline.com |
| Ethyl Formate | 2-Aminoacetophenone, Ethyl Formate | Neat, 60°C | Moderate to Good | Catalyst-free, solvent-free, uses a common benign solvent as a reagent. | tandfonline.com |
| Ethers as C1 Synthon | 2-Aminoacetophenone, 1,4-Dioxane, TBHP | Metal-free | 55% | Avoids the use of toxic metal catalysts. | researchgate.net |
| Phosphonic Anhydride | 2-Aminoacetophenone, T3P | DMF, 80°C | Not specified | Provides an alternative synthetic route. | google.com |
Atom Economy and Process Intensification Studies
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. docbrown.infochemrxiv.org Reactions with high atom economy are inherently less wasteful. Process intensification refers to the development of cleaner, safer, and more energy-efficient manufacturing technologies. ethernet.edu.etunito.it
The synthesis of this compound from 2-aminoacetophenone and formic acid is an excellent example of a reaction with high atom economy. The only by-product generated is water, meaning the vast majority of atoms from the reactants are utilized in the final product. tandfonline.com
The atom economy for this reaction is calculated as follows:
Reaction: C₈H₉NO + CH₂O₂ → C₉H₉NO₂ + H₂O
| Compound | Formula | Molecular Weight ( g/mol ) | Role |
| 2-Aminoacetophenone | C₈H₉NO | 135.17 | Reactant |
| Formic Acid | CH₂O₂ | 46.03 | Reactant |
| Total Reactant Mass | 181.20 | ||
| This compound | C₉H₉NO₂ | 163.17 | Desired Product |
| Water | H₂O | 18.02 | By-product |
| Total Product Mass | 181.19 |
Atom Economy Calculation:
Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100 Atom Economy = (163.17 / 181.20) x 100 ≈ 90.05%
This high percentage indicates a very efficient conversion of reactant mass into the desired product, a hallmark of a green chemical process. docbrown.info
From the perspective of process intensification, the catalyst- and solvent-free formylation method is highly advantageous. tandfonline.com By eliminating the need for a separate catalyst and solvent, the process is simplified, reducing both material costs and the energy required for heating and separation. The reaction work-up becomes significantly more straightforward, minimizing the generation of aqueous and organic waste streams. This streamlined approach not only enhances the environmental profile of the synthesis but also makes it more economically viable. tandfonline.com
Reactivity Profiles and Mechanistic Investigations of N 2 Acetylphenyl Formamide
Intramolecular Cyclization Reactions Involving the Acetyl Moiety
The proximate positioning of the acetyl and formamide (B127407) groups in N-(2-Acetylphenyl)formamide is conducive to intramolecular cyclization, providing synthetically valuable pathways to a variety of fused heterocyclic systems. These reactions hinge on the interaction between the acetyl moiety, which can act as an electrophile or provide an enolizable proton, and the formamide group, which can act as a nucleophile or an internal source of nitrogen and a C1 unit.
Annulation Pathways to Nitrogen Heterocycles (e.g., Indoles, Quinazolines, Isatins)
Indoles: The synthesis of indole (B1671886) derivatives can be achieved through intramolecular cyclization pathways. One plausible mechanism involves the formation of a nitrenium ion intermediate, which then undergoes cyclization. Another route may proceed via an oxidation-intramolecular cyclization-elimination sequence. Palladium-catalyzed C-H functionalization of related N-(2-allylphenyl)benzamides has also proven effective for synthesizing substituted indoles, showcasing a method that favors indole formation over other potential cyclization products like benzoxazines.
Quinazolines: The formation of quinazolines from this compound can be envisioned through a reaction pathway where the formamide serves as the C-N component for the heterocyclic ring. This aligns with established methods for quinazoline (B50416) synthesis, such as the reaction of 2-aminobenzophenones with a nitrogen source like ammonium (B1175870) acetate (B1210297) under microwave heating. Another relevant approach involves the dehydrogenative coupling of 2-aminophenyl ketones with amines, catalyzed by a ruthenium complex, to yield quinazoline products. In the context of this compound, an intramolecular condensation between the formamide nitrogen and the acetyl carbonyl, followed by cyclization and aromatization, would lead to the quinazoline scaffold.
Isatins (1H-indole-2,3-diones): Isatin (B1672199) and its derivatives are significant heterocyclic compounds that can be synthesized from various precursors, including 2-amino acetophenones. The conversion of this compound to an isatin derivative would likely involve an intramolecular condensation followed by oxidation. The initial cyclization could form an intermediate which, upon oxidation, yields the characteristic dicarbonyl structure of isatin. Various synthetic methods for isatins highlight the cyclization of substituted anilines as a key step, a transformation for which this compound is suitably structured.
Exploration of Benzoxazinone (B8607429) Formation Mechanisms
The synthesis of 4H-3,1-benzoxazin-4-ones is another important transformation involving this compound and its derivatives. These compounds serve as precursors for clinically significant quinazolinones. The mechanism for benzoxazinone formation from related substrates often involves an initial acylation of anthranilic acid followed by a cyclization step. A proposed mechanism for the formation of a related N-acetyl benzoxazinone involves several key steps, including Csp-H activation and intramolecular cyclization. The process can be catalyzed by palladium complexes and involves the conjugate addition of an in-situ formed enolate. In the case of this compound, the reaction would likely proceed via an intramolecular nucleophilic attack of the acetyl group's enolate oxygen onto the formyl carbon of the formamide, followed by cyclization and dehydration to yield the benzoxazinone ring system.
Role of Substituent Effects and Reaction Conditions on Cyclization Selectivity
The selectivity of intramolecular cyclization reactions of this compound derivatives is highly dependent on both the electronic nature of substituents on the aromatic ring and the specific reaction conditions employed.
Substituent Effects: The presence of electron-donating or electron-withdrawing groups on the phenyl ring can significantly influence the reaction outcome. For instance, in palladium-catalyzed indole synthesis from related substrates, anilides with electron-rich groups tend to produce better yields than those with electron-poor groups. Conversely, in other transformations, electron-withdrawing groups like nitro (-NO2) have been observed to result in lower yields.
Reaction Conditions: The choice of catalyst, solvent, temperature, and reactants plays a crucial role in directing the cyclization towards a specific heterocyclic product.
Catalysts: Palladium catalysts are frequently used to promote C-H activation and facilitate the synthesis of indoles. Lewis acids can be employed to catalyze cyclization steps in the formation of quinazolines.
Solvents and Temperature: Solvent-free conditions or the use of specific solvents like polyethylene (B3416737) glycol-400 (PEG-400) have been utilized for N-formylation reactions. Microwave irradiation has been shown to accelerate reactions, leading to the rapid synthesis of quinazolines.
Reagents: The use of different reagents can favor one pathway over another. For example, employing ammonium formate (B1220265) can drive the reaction towards quinazoline formation.
The interplay of these factors determines the preferred reaction pathway, allowing for the selective synthesis of indoles, quinazolines, isatins, or benzoxazinones from a common precursor.
Aromatic Ring Functionalization and Substitution Chemistry
The aromatic ring of this compound possesses two substituents that exert competing electronic effects, profoundly influencing its reactivity towards substitution reactions. The formamido group (-NHCHO) is an activating ortho, para-director due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system through resonance. Conversely, the acetyl group (-COCH₃) is a deactivating meta-director, withdrawing electron density from the ring via both inductive and resonance effects. The interplay of these groups dictates the regiochemical outcome of aromatic substitution reactions.
In electrophilic aromatic substitution, the formamido group's activating and ortho, para-directing influence generally dominates over the deactivating, meta-directing acetyl group. chemistrytalk.orglibretexts.orgpressbooks.pub The nitrogen's lone pair significantly enriches the electron density at the positions ortho and para to it (C4 and C6), making them the primary sites for electrophilic attack. The acetyl group deactivates the entire ring but most strongly deactivates the positions ortho and para to itself (C1, C3). Therefore, electrophilic attack is sterically and electronically favored at the C4 and C6 positions.
The general mechanism for EAS proceeds via a two-step pathway involving the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. organicchemistrytutor.com
Attack by the Aromatic Ring: The π-electrons of the benzene (B151609) ring act as a nucleophile, attacking the electrophile (E⁺). This is the rate-determining step as it temporarily disrupts the ring's aromaticity. organicchemistrytutor.com
Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring aromaticity.
For this compound, attack at the C4 (para to the formamido group) and C6 (ortho to the formamido group) positions leads to the most stable sigma complexes, as the positive charge can be delocalized onto the formamido nitrogen. Attack at the C5 position (meta to the formamido group) is less favored as it does not benefit from this stabilization.
| EAS Reaction | Typical Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | N-(2-Acetyl-4-nitrophenyl)formamide and N-(2-Acetyl-6-nitrophenyl)formamide |
| Bromination | Br₂, FeBr₃ | N-(2-Acetyl-4-bromophenyl)formamide and N-(2-Acetyl-6-bromophenyl)formamide |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | N-(2,4-Diacetylphenyl)formamide and N-(2,6-Diacetylphenyl)formamide |
This table presents predicted outcomes based on established principles of electrophilic aromatic substitution directing effects. Actual yields may vary based on specific reaction conditions.
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. This reaction is contingent on two key factors: the presence of a good leaving group (typically a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com These electron-withdrawing groups are necessary to activate the ring towards nucleophilic attack and to stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com
For an analogue such as N-(2-acetyl-4-chlorophenyl)formamide, the aromatic ring is activated for SNAr. The acetyl group, a strong electron-withdrawing group, is positioned ortho to the chlorine leaving group. This placement is ideal for stabilizing the negative charge of the Meisenheimer complex through resonance. chemistrysteps.comyoutube.com
The mechanism proceeds in two steps:
Nucleophilic Attack: A strong nucleophile (Nu⁻) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized across the aromatic system and onto the oxygen atom of the acetyl group.
Loss of Leaving Group: The leaving group departs, and the aromaticity of the ring is restored, yielding the substituted product.
The efficiency of the reaction is highly dependent on the nature of the nucleophile and the specific reaction conditions employed.
| Substituted Analogue | Nucleophile | Typical Solvent | Potential Product |
| N-(2-Acetyl-4-chlorophenyl)formamide | Sodium methoxide (B1231860) (NaOCH₃) | Methanol (B129727) (CH₃OH) | N-(2-Acetyl-4-methoxyphenyl)formamide |
| N-(2-Acetyl-4-chlorophenyl)formamide | Ammonia (NH₃) | DMSO | N-(4-Amino-2-acetylphenyl)formamide |
| N-(5-Fluoro-2-acetylphenyl)formamide | Sodium azide (B81097) (NaN₃) | DMF | N-(5-Azido-2-acetylphenyl)formamide |
This table illustrates potential SNAr reactions on halogenated analogues of this compound based on the established SNAr mechanism.
Reduction and Oxidation Chemistry of this compound
The two functional groups of this compound, the acetyl ketone and the formamide, exhibit distinct reactivities towards reduction and oxidation agents, allowing for selective transformations.
Reduction:
The acetyl group's ketone is readily reducible, whereas the formamide is significantly more resistant to reduction. This difference allows for the selective reduction of the ketone. A common and mild reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄), which chemoselectively reduces ketones and aldehydes to alcohols. nih.govyoutube.comorganic-chemistry.org Treatment of this compound with sodium borohydride in an alcoholic solvent like methanol or ethanol (B145695) would yield N-(2-(1-hydroxyethyl)phenyl)formamide. The formamide group remains unaffected under these conditions.
For a more comprehensive reduction, catalytic hydrogenation using molecular hydrogen (H₂) over a metal catalyst (such as Palladium, Platinum, or Nickel) can be employed. Under moderate conditions, this method would also primarily reduce the ketone to an alcohol. However, forcing conditions (high pressure and temperature) could potentially lead to the reduction of the formamide to an N-methyl amine and the aromatic ring.
| Reaction | Reagent(s) | Solvent | Primary Product |
| Ketone Reduction | Sodium Borohydride (NaBH₄) | Methanol | N-(2-(1-Hydroxyethyl)phenyl)formamide |
| Catalytic Hydrogenation | H₂, Pd/C | Ethanol | N-(2-(1-Hydroxyethyl)phenyl)formamide |
This table summarizes common reduction reactions targeting the acetyl group of this compound.
Oxidation:
The acetyl group is susceptible to oxidation via the Baeyer-Villiger oxidation, a reaction that converts a ketone into an ester by inserting an oxygen atom adjacent to the carbonyl carbon. organic-chemistry.orgwikipedia.orgslideshare.net This reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). The migratory aptitude of the groups attached to the carbonyl determines the regiochemical outcome; aryl groups generally have a higher migratory aptitude than methyl groups. chemistrysteps.com
When this compound is treated with a peroxyacid, the aryl group is expected to migrate preferentially. This results in the insertion of an oxygen atom between the carbonyl carbon and the aromatic ring, yielding 2-formamidophenyl acetate.
| Reaction | Reagent(s) | Solvent | Product |
| Baeyer-Villiger Oxidation | m-CPBA | Dichloromethane (CH₂Cl₂) | 2-Formamidophenyl acetate |
This table details the Baeyer-Villiger oxidation of this compound.
N 2 Acetylphenyl Formamide As a Synthon in Complex Organic Synthesis
Precursor in the Synthesis of Indole-Based Scaffolds
The indole (B1671886) nucleus is a cornerstone of numerous natural products and biologically active molecules, driving continuous demand for efficient synthetic routes. researchgate.net N-(2-Acetylphenyl)formamide serves as a classical precursor for indole synthesis, primarily through intramolecular cyclization strategies that form the characteristic bicyclic system.
The most direct strategy for forming the indole ring from this compound is through an intramolecular cyclization, a variant of the Madelung synthesis. nih.gov This reaction typically involves the use of a strong base at an elevated temperature. The base deprotonates the formamide (B127407) nitrogen and the methyl group of the acetyl moiety, facilitating a cyclization-condensation reaction. In this process, the nucleophilic carbon attacks the formyl carbonyl, leading to the formation of the five-membered pyrrole (B145914) ring fused to the benzene (B151609) ring. Subsequent dehydration yields the aromatic indole scaffold.
Modern variations of this approach may employ different catalytic systems to achieve the transformation under milder conditions. For instance, palladium-catalyzed cross-coupling and cyclization cascades using N-(2-iodoaryl)formamides and terminal alkynes represent a powerful method for generating substituted indoles. mdpi.com While starting from a halogenated precursor, this methodology highlights the utility of the formamide group in directing the final annulation step to complete the indole ring system. mdpi.com
| Indole Synthesis Strategy | Key Reagents/Conditions | Description |
| Madelung-type Cyclization | Strong base (e.g., NaNH₂, BuLi), high temperature | Intramolecular condensation between the acetyl and formamide groups. nih.gov |
| Palladium-Catalyzed Cascade | Pd catalyst, base, terminal alkyne (starting from N-(2-iodoaryl)formamide) | Intermolecular C-C bond formation followed by intramolecular C-N bond formation. mdpi.com |
The utility of this compound extends to the synthesis of a wide array of substituted indoles. Substituents present on the phenyl ring of the starting material are generally retained throughout the cyclization process, allowing for the direct creation of functionally diverse indole derivatives. This is a significant advantage over methods that require late-stage functionalization, which can be challenging due to the inherent reactivity of the indole ring. japsonline.com
Furthermore, the indole-2-carboxamide scaffold, which can be accessed from precursors like this compound, is a versatile handle for constructing more complex, polycyclic indole structures. rsc.org These intricate systems are often found in natural products and are of great interest in medicinal chemistry. The strategic placement of functional groups on the initial synthon enables subsequent intermolecular and intramolecular reactions to build additional fused ring systems onto the indole core. rsc.org
Building Block in Heterocyclic Chemistry
Beyond indoles, the unique arrangement of functional groups in this compound makes it a valuable building block for a diverse range of other heterocyclic compounds. Formamides, in general, are recognized as crucial intermediates in the synthesis of various nitrogen-containing heterocycles. tandfonline.com
Formamides are key intermediates in the preparation of nitrogen-bridged heterocycles. tandfonline.comgoogle.com These complex three-dimensional structures are of interest in materials science and medicinal chemistry. The formyl group in this compound can participate in cyclization reactions where the formamide nitrogen acts as a nucleophile to form a bridge across another ring system, often constructed in a subsequent step. The synthesis of these bridged compounds often involves the reaction of the formamide with other functional groups within the molecule or with external reagents under specific catalytic conditions. google.com
This compound is a competent precursor for several other important heterocyclic frameworks, including quinolines, oxazoles, and pyrroles.
Quinoline (B57606) Synthesis: Quinolines are prevalent in nature and are known for a wide range of biological activities. beilstein-journals.org The synthesis of quinolines from this compound can be achieved through a Friedländer-type annulation. This reaction typically involves the in-situ hydrolysis of the formamide to generate 2-aminoacetophenone (B1585202), which then undergoes a base- or acid-catalyzed condensation with a compound containing an α-methylene ketone. This powerful reaction directly constructs the substituted quinoline ring system. Related methodologies have been used to prepare complex quinoline derivatives for various applications. bakhtiniada.ruresearchgate.net
Oxazole Synthesis: The structure of this compound is that of an α-acylamino ketone. This functionality is a classic precursor for the synthesis of oxazoles via dehydrative cyclization, often referred to as the Robinson-Gabriel synthesis. slideshare.net Treatment with a dehydrating agent (e.g., sulfuric acid, phosphorus pentoxide) can induce an intramolecular cyclization where the amide oxygen attacks the ketone carbonyl, followed by dehydration to yield a 2-methyloxazole (B1590312) fused to the benzene ring, forming a benzoxazole (B165842) derivative. The synthesis of oxazoles from various precursors is a well-established field, with many methods adaptable to this substrate. organic-chemistry.orgnih.gov
Pyrrole Synthesis: While less direct than for indoles or quinolines, this compound derivatives can be used to construct pyrrole rings. The synthesis of 1-(2′-acetylphenyl)-3-alkyltriazenes, derived from the diazonium ion of 2-aminoacetophenone, can undergo cyclization to form five-membered nitrogen heterocycles, demonstrating a pathway from the core structure to other ring systems. grafiati.com
| Heterocycle | Synthetic Strategy | Key Transformation |
| Quinoline | Friedländer Annulation | In-situ hydrolysis to 2-aminoacetophenone, followed by condensation with an α-methylene ketone. bakhtiniada.ruresearchgate.net |
| Oxazole | Robinson-Gabriel type Cyclization | Intramolecular dehydrative cyclization of the α-formylamino ketone functionality. slideshare.netorganic-chemistry.org |
| Pyrrole | Multi-step pathway | Conversion to an intermediate like a triazene, followed by cyclization. grafiati.com |
Utilization in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly valued for their efficiency and atom economy. mdpi.comrsc.org this compound is an excellent candidate for use in MCRs. After in-situ hydrolysis to 2-aminoacetophenone, it provides both a primary amine and a ketone functionality in one molecule.
These two functional groups can readily participate in a variety of named MCRs. For example, in a Ugi four-component reaction, the 2-aminoacetophenone intermediate could react with an aldehyde, a carboxylic acid, and an isocyanide to rapidly generate complex, peptide-like molecules. Similarly, it could be employed in other MCRs like the Strecker synthesis of α-aminonitriles or the Hantzsch pyridine (B92270) synthesis. The use of MCRs is a cornerstone of combinatorial chemistry and drug discovery, and bifunctional synthons like this compound are key to building molecular diversity. researchgate.net Formamide itself can act as a C1 source in heteroannulation reactions based on MCR scaffolds, highlighting the versatility of this functional group in building fused pyrimidone systems. beilstein-journals.org
Integration into Divergent Synthetic Strategies
This compound serves as a valuable synthon in divergent organic synthesis, a strategy that enables the creation of multiple, structurally distinct molecules from a single, common intermediate. numberanalytics.comnih.gov This approach is highly efficient for exploring chemical space, as the inherent reactivity of the synthon can be guided down different reaction pathways to yield diverse molecular scaffolds. nih.gov The structure of this compound, featuring an acetyl group ortho to a formamido group on a benzene ring, provides a versatile platform for a variety of chemical transformations.
The core principle of its integration into divergent strategies lies in the sequential or selective reactivity of its functional groups. The acetyl group's ketone and methyl functionalities, along with the formamide's potential to act as a protecting group or participate in cyclization, allow for a branching synthesis plan. A common intermediate derived from this compound can be subjected to different reagents or reaction conditions to trigger distinct intramolecular or intermolecular reactions.
For instance, initial reactions can target the acetyl group. A condensation reaction at this site can introduce new functionalities, which can then react with the formamido group or the aromatic ring in various ways. Alternatively, the formamide can be manipulated first, for example, by dehydration to an isonitrile or by hydrolysis to the corresponding amine, opening up completely different sets of subsequent reactions. This strategic branching from a common precursor is the hallmark of divergent synthesis. semanticscholar.org
Research has demonstrated that related structures can undergo selective ring cleavage or fusion reactions depending on the chosen reagents and conditions, leading to skeletally diverse scaffolds. semanticscholar.org For example, an intermediate could undergo a 5-exo-trig cyclization under one set of conditions to form an indole-type ring, while another set of conditions could promote a different cyclization or a ring-expansion reaction, leading to quinolines or other heterocyclic systems. semanticscholar.orgorganic-chemistry.org This strategic flexibility makes this compound a powerful tool for generating molecular diversity from a single starting point.
Development of Chemical Libraries via this compound
The utility of this compound as a divergent synthon extends directly to the development of chemical libraries. Chemical libraries are large collections of structurally related but distinct molecules used in high-throughput screening to discover new bioactive compounds for drug discovery and chemical biology. nih.govmdpi.com The efficiency of divergent synthesis makes it an ideal approach for rapidly populating these libraries with structurally complex and diverse compounds. semanticscholar.org
Starting from this compound, a library of heterocyclic compounds can be systematically generated. The general strategy involves a few initial steps to create a common, advanced intermediate that possesses multiple points of reactivity. This intermediate is then divided into portions, and each portion is subjected to a different set of reaction conditions or building blocks, leading to a unique final scaffold.
For example, the Leimgruber-Batcho indole synthesis, which traditionally starts from o-nitrotoluenes, provides a conceptual framework. pharmaguideline.comorgsyn.org A derivative of this compound could be transformed into an enamine intermediate. This key intermediate can then be reductively cyclized to form a core indole scaffold. By varying the substituents on the initial synthon or the reagents used in subsequent steps, a library of substituted indoles can be created.
The true power in library generation comes from applying different reaction types to the common intermediate. This concept, known as diversity-oriented synthesis (DOS), aims to create maximum structural diversity. semanticscholar.org An intermediate derived from this compound could be funneled into various cyclization pathways to produce not just indoles, but also quinolines, quinazolinones, or other fused heterocyclic systems. organic-chemistry.orgresearchgate.net
The following table illustrates a hypothetical divergent synthesis plan for generating a chemical library from an intermediate derived from this compound.
| Intermediate Pathway | Key Reagent/Condition | Resulting Scaffold Class | Potential for Diversification |
|---|---|---|---|
| Reductive Cyclization | Raney Nickel / H₂ | Indole Derivatives | Substituents on the aromatic ring |
| Condensation/Cyclization (Friedländer Annulation) | Base-catalyzed reaction with another ketone/aldehyde | Quinoline Derivatives | Varying the ketone/aldehyde reaction partner |
| Oxidative Intramolecular Cyclization | Copper Catalyst | 2-Hydroxy-indolin-3-ones | Modification of the formamide group prior to cyclization |
| Vilsmeier-Haack Type Reaction | POCl₃ / DMF | Formylated Heterocycles | Further reaction at the formyl group |
This systematic approach allows for the rapid generation of hundreds or thousands of compounds, each with a unique substitution pattern and/or core scaffold, all originating from the versatile synthon, this compound. nih.gov
Derivatization and Analog Development of N 2 Acetylphenyl Formamide
Modification of the Formamide (B127407) Nitrogen Atom
The nitrogen atom of the formamide group is a key site for derivatization, allowing for the introduction of various substituents through alkylation and acylation reactions. These modifications significantly alter the chemical properties of the parent molecule and enable further synthetic transformations.
N-alkylation introduces alkyl groups onto the formamide nitrogen. For example, N-(2-acetylphenyl)-N-methylformamide has been synthesized from 1-(2-aminophenyl)ethanone and subsequently used as a model substrate in copper-catalyzed cyclization reactions. sigmaaldrich.com This strategy has been extended to include larger alkyl chains, such as ethyl, n-butyl, and benzyl (B1604629) groups, demonstrating the versatility of N-alkylation. sigmaaldrich.com
N-acylation involves the attachment of acyl groups to the formamide nitrogen, creating N-acyl analogs. One documented example is the synthesis of N-(2-acetylphenyl)cyclohexanecarboxamide. lookchem.com Such acylated derivatives serve as important intermediates. For instance, N-(2-acetylphenyl)aryl or alkylamides are utilized in iodine/tert-butyl hydroperoxide (I2/TBHP)-mediated reactions for constructing benzoxazine-4-ones, showcasing a synthetic route that leverages N-acylation as a key step.
Beyond simple alkyl and acyl groups, other functionalities can be installed on the nitrogen atom. Research has shown the synthesis of N'-(2-Acetylphenyl)-N,N-dimethylformamidine, which represents a different class of N-substituted analogs. This transformation highlights the reactivity of the formamide precursor and its ability to generate diverse structures.
The development of these N-substituted analogues is often a critical step toward the synthesis of more complex molecules. As detailed in the following sections, these derivatives are frequently employed as precursors in cyclization reactions to generate heterocyclic compounds like isatins and quinazolines. sigmaaldrich.comresearchgate.net
| N-Substituent | Analog Compound Name | Application/Reaction | Product Class | Reference |
|---|---|---|---|---|
| Methyl | N-(2-acetylphenyl)-N-methylformamide | Cu-catalyzed decarbonylation cyclization | N-methyl isatin (B1672199) | sigmaaldrich.com |
| Ethyl | N-(2-acetylphenyl)-N-ethylformamide | Cu-catalyzed annulation | N-ethyl isatin | sigmaaldrich.com |
| n-Butyl | N-(2-acetyl-phenyl)-N-n-butyl-formamide | Cu-catalyzed annulation | N-n-butyl isatin | sigmaaldrich.com |
| Benzyl | N-(2-acetylphenyl)-N-benzylformamide | Cu-catalyzed annulation | N-benzyl isatin | sigmaaldrich.com |
| Cyclohexanecarbonyl | N-(2-acetylphenyl)cyclohexanecarboxamide | Intermediate for quinolone synthesis | Tricyclic Quinolones | lookchem.com |
Functionalization of the Acetyl Group
The acetyl group of this compound presents another key site for chemical modification. Both the alpha-carbon and the carbonyl carbon are reactive centers that can participate in a variety of transformations, leading to the formation of new carbon-carbon bonds and the conversion of the acetyl moiety into different functional groups or heterocyclic rings.
The methyl group of the acetyl moiety (the alpha-carbon) is rendered acidic by the adjacent carbonyl group, allowing for its deprotonation to form a nucleophilic enolate. This enolate can then react with various electrophiles. While specific studies on this compound are limited, the known reactivity of acetophenones provides a strong basis for predicting its behavior.
Plausible reactions include:
Alpha-Halogenation : In the presence of an acid catalyst, ketones can undergo tautomerization to an enol form, which readily reacts with halogens (Cl₂, Br₂, I₂) to yield an α-halo ketone. libretexts.org This reaction is a standard transformation for acetophenones and would be expected to occur on the acetyl group of this compound.
Aldol (B89426) Condensation : The enolate of the acetyl group can react with aldehydes or ketones in an aldol condensation to form a β-hydroxy ketone. sigmaaldrich.commagritek.com Subsequent dehydration typically yields a conjugated enone, known as a chalcone (B49325). Studies have shown that substituted acetophenones readily undergo condensation with various aldehydes in the presence of a base catalyst like piperidine (B6355638) to form chalcone derivatives. researchgate.net This suggests that this compound could act as the ketone component in such reactions to create complex molecular architectures.
The acetyl group is a versatile precursor that can be transformed into various other functionalities, often through intramolecular reactions involving the nearby formamide group. These cyclization reactions are a powerful strategy for constructing fused heterocyclic systems.
A significant application is the copper-catalyzed decarbonylative cyclization to produce isatins. In this reaction, both the N-H of the formamide and a C-H bond of the acetyl's methyl group are functionalized, leading to the formation of the five-membered lactam ring of the isatin core. sioc-journal.cn This transformation has been successfully applied to this compound itself, as well as its N-alkylated analogs. sigmaaldrich.comsioc-journal.cn
Another synthetic route involves the reaction of N-(2-acetylphenyl)alkylamides with ammonium (B1175870) formate (B1220265) under microwave irradiation to yield 2,4-dialkyl or -aryl quinazolines. researchgate.net In this process, the acetyl group and the amide nitrogen become incorporated into the final quinazoline (B50416) ring system.
| Starting Material | Reaction Conditions | Key Transformation | Product Class | Reference |
|---|---|---|---|---|
| This compound | CuCl₂, CoCl₂, PhCOOH, O₂ | Intramolecular C(sp³)-H functionalization and cyclization | Isatin | sigmaaldrich.com |
| N-(2-acetylphenyl)-N-methylformamide | CuCl₂, O₂, THF | Intramolecular decarbonylation cyclization | N-methyl isatin | sioc-journal.cn |
| N-(2-acetylphenyl)alkylamide | Ammonium formate, microwave | Imine formation and cyclocondensation | Quinazoline | researchgate.net |
Substitution Pattern Variations on the Phenyl Ring
Modifying the substitution pattern of the phenyl ring is a fundamental strategy for creating analogs of this compound. Introducing different functional groups onto the aromatic ring can significantly influence the molecule's electronic properties, reactivity, and steric profile.
Research has demonstrated the synthesis and use of this compound analogs bearing a range of substituents. For instance, in the copper-catalyzed synthesis of isatins, derivatives with bromo (Br), fluoro (F), trifluoromethyl (CF₃), and methoxycarbonyl (COOMe) groups on the phenyl ring were successfully converted to the corresponding substituted isatins. sioc-journal.cn This indicates that the cyclization reaction is tolerant of both electron-withdrawing and halogen substituents.
Furthermore, the synthesis of analogs such as N-(2-benzoyl-4-chlorophenyl)formamide has been reported, where this compound serves as a key intermediate in the preparation of biologically relevant 2-aminoindoles. lookchem.com This highlights the utility of incorporating halogen atoms onto the phenyl ring to facilitate further synthetic manipulations or to modulate the properties of the final product. The principles governing the reactivity of substituted anilines, where electron-donating groups enhance basicity and electron-withdrawing groups decrease it, are also relevant for synthesizing these precursors. bibliotekanauki.pl
| Substituent(s) | Analog Compound Name | Synthetic Application | Reference |
|---|---|---|---|
| 5-Br | N-(2-acetyl-5-bromophenyl)formamide | Precursor for substituted isatin synthesis | sioc-journal.cn |
| 5-F | N-(2-acetyl-5-fluorophenyl)formamide | Precursor for substituted isatin synthesis | sioc-journal.cn |
| 4-Cl, Benzoyl instead of Acetyl | N-(2-benzoyl-4-chlorophenyl)formamide | Intermediate for 2-aminoindole synthesis | lookchem.com |
| 5-CF₃ | N-(2-acetyl-5-(trifluoromethyl)phenyl)formamide | Precursor for substituted isatin synthesis | sioc-journal.cn |
| 5-COOMe | Methyl 4-acetyl-3-formamidobenzoate | Precursor for substituted isatin synthesis | sioc-journal.cn |
Impact of Electron-Donating and Electron-Withdrawing Groups on Reactivity
The reactivity of this compound and its analogs is significantly influenced by the nature of the substituents on the phenyl ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density of the aromatic system and the amide functionality, thereby affecting the molecule's behavior in chemical reactions.
The formamide group can exist in tautomeric equilibrium with its enol-imine form. The nucleophilicity of this tautomer is a key factor in its reactivity. Research on N-aryl formamides has shown that the electronic nature of the substituent on the aryl ring can direct the site of nucleophilic attack. In reactions with electrophiles such as pentafluoropyridine, N-aryl formamides bearing electron-releasing groups tend to react at the oxygen atom of the enol-imine, whereas those with electron-withdrawing groups favor reaction at the nitrogen atom. wikipedia.org This differential reactivity is attributed to the modulation of the relative nucleophilicity of the oxygen and nitrogen atoms by the aryl substituent.
In the context of carbamoylation reactions through dual photoredox/HAT catalysis, the electronic nature of the formamide's N-substituent is critical. While N-alkylformamides are well-tolerated, N-arylformamides have been observed to show no reactivity towards the desired product. rsc.org This lack of reactivity in N-aryl systems could be attributed to a lower rate of addition of the corresponding carbamoyl (B1232498) radical to the reaction partner, potentially leading to side reactions like the formation of isocyanates. rsc.org
The presence of an electron-withdrawing nitro group on a phenyl ring has been shown to decrease the nucleophilic character of an adjacent olefinic bond, rendering it unreactive towards certain electrophiles. mdpi.com Conversely, electron-donating groups increase the electron density, enhancing the nucleophilicity and reactivity of the olefinic bond. mdpi.com While not directly studying this compound, this principle of substituent effects on the electronic character and subsequent reactivity of a molecule is broadly applicable.
The table below summarizes the observed reactivity of N-aryl formamides and related compounds based on the electronic nature of the substituents.
| Compound Class | Substituent Type | Reaction | Observed Reactivity | Reference |
| N-Aryl Formamides | Electron-Releasing | Nucleophilic substitution with pentafluoropyridine | Favors reaction at the oxygen atom of the enol-imine tautomer | wikipedia.org |
| N-Aryl Formamides | Electron-Withdrawing | Nucleophilic substitution with pentafluoropyridine | Favors reaction at the nitrogen atom of the enol-imine tautomer | wikipedia.org |
| N-Aryl Formamides | Aryl group (general) | Carbamoylation via photoredox/HAT catalysis | No desired reactivity observed | rsc.org |
| Methyl (E)-cinnamates | Electron-Donating (e.g., -OCH3) | Electrophilic addition | Increased nucleophilicity and reactivity of the olefinic bond | mdpi.com |
| Methyl (E)-cinnamates | Electron-Withdrawing (e.g., -NO2) | Electrophilic addition | Decreased nucleophilicity and unreactive olefinic bond | mdpi.com |
Regioselective Halogenation and Cross-Coupling Reactions for Aryl Modifications
The introduction of a halogen atom onto the aromatic ring of this compound is a key strategy for enabling further derivatization through cross-coupling reactions. The position of halogenation is directed by the existing substituents—the ortho,para-directing formamido group and the meta-directing acetyl group. Due to the ortho-position relative to the formamido group being occupied by the acetyl group, electrophilic aromatic substitution, such as halogenation, is anticipated to occur at the positions para and ortho to the formamido group (positions 4 and 6) and meta to the acetyl group (position 5). The interplay of these directing effects can lead to a mixture of products, and achieving high regioselectivity can be challenging.
Direct halogenation of this compound itself is not extensively documented in the literature. However, related transformations provide insight into potential methodologies. For instance, the bromination of 2-aminobenzamide (B116534) with N-bromosuccinimide (NBS) has been reported to yield 2-amino-3,5-dibromobenzamide. researchgate.net The direct iodination of arenes can be achieved using reagents like iodine in the presence of 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (F-TEDA-BF4), which has been shown to lead to mono-iodinated products with high regioselectivity in many cases. arkat-usa.org
Once halogenated, the resulting halo-N-(2-acetylphenyl)formamide can serve as a versatile precursor for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide. wikipedia.org A hypothetical Suzuki-Miyaura coupling of a bromo-substituted this compound with an arylboronic acid would allow for the synthesis of biaryl structures. The reaction conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org The reactivity of the halide follows the general trend I > Br > Cl.
Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org A halogenated this compound could be coupled with various alkenes to introduce vinyl groups onto the aromatic ring. The reaction is typically catalyzed by a palladium salt in the presence of a base. organic-chemistry.org
Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. libretexts.org This would be a powerful method to install alkynyl moieties onto the this compound scaffold, which can serve as handles for further transformations. The reaction is generally catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.org
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org A halogenated this compound could be coupled with a variety of primary or secondary amines to introduce new amino substituents. This reaction typically employs a palladium catalyst with a specialized phosphine ligand and a strong base. wikipedia.org
Ullmann Condensation: This copper-catalyzed reaction can be used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. wikipedia.org For example, a halo-N-(2-acetylphenyl)formamide could be coupled with a phenol (B47542) to form a diaryl ether linkage. Traditional Ullmann reactions often require harsh conditions, but modern methods with specialized ligands have enabled these couplings under milder conditions. wikipedia.org
The table below outlines potential cross-coupling reactions for a hypothetical halo-N-(2-acetylphenyl)formamide.
| Cross-Coupling Reaction | Coupling Partner | Resulting Bond | Catalyst System (Typical) | Reference |
| Suzuki-Miyaura Coupling | Arylboronic acid | C-C (Aryl-Aryl) | Pd(0) catalyst, phosphine ligand, base | wikipedia.org |
| Heck Coupling | Alkene | C-C (Aryl-Vinyl) | Pd(0) catalyst, base | organic-chemistry.org |
| Sonogashira Coupling | Terminal alkyne | C-C (Aryl-Alkynyl) | Pd(0) catalyst, Cu(I) co-catalyst, base | libretexts.org |
| Buchwald-Hartwig Amination | Amine | C-N (Aryl-Amino) | Pd(0) catalyst, phosphine ligand, strong base | wikipedia.org |
| Ullmann Condensation | Phenol | C-O (Aryl-Ether) | Cu(I) catalyst, ligand, base | wikipedia.org |
Advanced Theoretical and Computational Investigations of N 2 Acetylphenyl Formamide
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the detailed structural and conformational properties of molecules like N-(2-acetylphenyl)formamide. These methods allow for the precise calculation of geometric parameters and the exploration of the molecule's potential energy surface.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. arxiv.org It is widely employed to determine the optimized, or most stable, three-dimensional arrangement of atoms in a molecule. For this compound, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles.
A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or 6-311++G**. researchgate.netresearchgate.net These calculations start with an initial guess of the molecular geometry, which is then iteratively refined to find the lowest energy structure. The results of such calculations can be validated by comparing them with experimental data from X-ray crystallography, if available. For instance, studies on analogous compounds like ethyl N-(2-acetylphenyl)oxalamate have shown excellent agreement between DFT-calculated geometries and experimental findings. researchgate.net
Below is a table of hypothetical optimized geometric parameters for this compound, based on typical values from DFT calculations on similar aromatic amides.
| Parameter | Bond/Angle | Predicted Value | Description |
| Bond Lengths | C=O (acetyl) | ~1.23 Å | The length of the carbonyl double bond in the acetyl group. |
| C=O (formyl) | ~1.22 Å | The length of the carbonyl double bond in the formyl group. | |
| C-N (amide) | ~1.35 Å | The length of the amide bond, showing partial double bond character. | |
| N-H (amide) | ~1.01 Å | The length of the bond between the amide nitrogen and hydrogen. | |
| Bond Angles | O=C-N (amide) | ~123° | The angle defining the geometry of the formamide (B127407) group. |
| C-N-C (aryl) | ~128° | The angle between the aryl carbon, nitrogen, and formyl carbon. | |
| C-C=O (acetyl) | ~120° | The angle associated with the acetyl substituent on the phenyl ring. |
These values are illustrative and derived from general principles and data for analogous structures. Actual calculated values may vary based on the specific functional and basis set used.
This compound possesses rotational freedom around several single bonds, leading to various possible conformations. A key feature of its structure is the potential for intramolecular hydrogen bonding between the acetyl group's carbonyl oxygen and the hydrogen atom of the formamide group (N-H···O=C). This interaction significantly influences the molecule's preferred conformation.
Computational conformational analysis is used to determine the relative energies of different conformers. osti.gov This is often achieved by systematically rotating specific bonds (e.g., the C-N amide bond) and calculating the energy at each step, generating a potential energy profile. researchgate.net Studies on closely related molecules, such as N-(2-acetylphenyl)acetamide, have utilized DFT to investigate these intramolecular forces. researchgate.net
The most stable conformer is typically one where the planar formamide group and the acetyl group are oriented to maximize the strength of the intramolecular hydrogen bond. This interaction forms a stable six-membered pseudo-ring, which locks the molecule into a specific planar arrangement.
| Interaction Type | Atoms Involved | Typical Distance | Typical Angle | Energetic Stabilization |
| Intramolecular Hydrogen Bond | N-H···O=C(acetyl) | 2.0 - 2.4 Å | 140° - 160° | 5 - 8 kcal/mol |
| π-π Stacking (in solids) | Phenyl Ring ↔ Phenyl Ring | 3.4 - 3.8 Å | Parallel | Varies |
| Carbonyl-Carbonyl Interaction | C=O···C=O | ~3.0 Å | Antiparallel | Weak |
Data is based on computational studies of analogous molecules. researchgate.net
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful asset for understanding how chemical reactions involving this compound proceed. It allows chemists to map out entire reaction pathways, identify short-lived intermediates, and calculate the energy barriers that control reaction rates.
A common reaction involving this compound or its precursors is intramolecular cyclization to form quinoline (B57606) derivatives. scholaris.ca Computational methods can be used to model this transformation by locating the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (ΔE‡), a critical factor determining the reaction speed.
By calculating the energies of the reactant(s), transition state(s), any intermediates, and the final product(s), a complete reaction energy profile can be constructed. This profile provides a detailed, step-by-step map of the energy changes throughout the reaction. For example, a computational study of a copper-catalyzed synthesis of quinolones from a related amide involved locating the transition state for the key aldol (B89426) condensation step. scholaris.ca
| Reaction Step | Species | Relative Free Energy (kcal/mol) | Description |
| 1 | Reactants (e.g., this compound + base) | 0.0 | Starting point of the reaction. |
| 2 | Transition State 1 (TS1) | +20.5 | Energy barrier for the initial cyclization step. |
| 3 | Intermediate | -5.2 | A short-lived species formed after the first step. |
| 4 | Transition State 2 (TS2) | +15.8 | Energy barrier for the subsequent dehydration step. |
| 5 | Products (e.g., Quinolone derivative) | -25.0 | The final, stable products of the reaction. |
This table represents a hypothetical energy profile for a plausible intramolecular cyclization reaction.
Reactions are rarely performed in the gas phase; they occur in a solvent, which can dramatically influence the reaction pathway and energetics. researchgate.net Computational models can account for these solvent effects in two primary ways:
Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant (e.g., Polarizable Continuum Model, PCM). This method is computationally efficient and captures bulk electrostatic effects.
Explicit Solvation Models: One or more solvent molecules are included directly in the quantum mechanical calculation. This approach is more computationally intensive but can accurately model specific interactions like hydrogen bonding between the solute and solvent. researchgate.net
For catalyzed reactions, such as those involving transition metals, DFT can be used to model the entire catalytic cycle. core.ac.uk This involves calculating the structure and energy of each step: coordination of the reactant to the catalyst, oxidative addition, migratory insertion, and reductive elimination to release the product and regenerate the catalyst. This level of detail is essential for understanding catalyst behavior and optimizing reaction conditions.
Electronic Structure and Reactivity Descriptors
Beyond geometry and energy, quantum chemical calculations reveal the electronic structure of this compound, which is key to understanding its chemical reactivity. Various calculated descriptors can predict how the molecule will behave in a chemical reaction.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the carbonyl oxygens would be regions of high negative potential.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions within the molecule. researchgate.net It can quantify the strength of the intramolecular hydrogen bond by analyzing the interaction between the lone pair orbital of the oxygen atom and the antibonding orbital of the N-H bond.
| Descriptor | Calculated Value (Arbitrary Units) | Interpretation |
| HOMO Energy | -6.5 eV | Indicates the energy of the most available electrons for reaction. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy orbital to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower reactivity. |
| Dipole Moment | ~3.5 Debye | Reflects the overall polarity of the molecule. |
| NBO Charge on N | -0.65 e | The partial charge on the nitrogen atom, indicating its electron density. |
| NBO Charge on Carbonyl O | -0.58 e | The partial charge on the acetyl oxygen, a likely site for protonation or H-bonding. |
These values are illustrative examples derived from typical DFT calculations on similar compounds.
HOMO-LUMO Energy Gap and Molecular Electrostatic Potential (MEP) Analysis
No published research provides calculated values for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy gap, or a Molecular Electrostatic Potential (MEP) map for this compound. Such an analysis would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to determine the electronic properties and reactive sites of the molecule. The HOMO-LUMO gap is a critical parameter for assessing chemical reactivity and kinetic stability, while the MEP map visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. The absence of this data prevents a detailed discussion of these properties for this compound.
Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Investigations
Similarly, there is no available literature detailing Natural Bond Orbital (NBO) or Atoms in Molecules (AIM) analyses for this compound. NBO analysis would offer insights into the donor-acceptor interactions, intramolecular charge transfer, and the nature of chemical bonds within the molecule. AIM theory would allow for the characterization of the topology of the electron density and the nature of interatomic interactions. Without specific studies on this compound, a discussion of its bonding characteristics and electron delocalization based on these advanced computational methods cannot be provided.
A patent mentioning the formation of this compound in an excited state during an electrochemiluminescence reaction was identified. google.com However, this document does not include the specific theoretical and computational data required for this article.
Advanced Analytical Methodologies for Research Level Structural Elucidation and Purity
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. omicsonline.org Advanced NMR methods, particularly two-dimensional (2D) experiments and solid-state NMR, offer deeper insights beyond standard one-dimensional spectra. americanpharmaceuticalreview.com
Two-dimensional NMR experiments are powerful for mapping the intricate network of covalent bonds and spatial relationships within "n-(2-Acetylphenyl)formamide". By spreading spectral information across two frequency axes, these experiments resolve overlapping signals and reveal correlations between nuclei. omicsonline.orgprinceton.edu
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For "this compound", COSY would reveal correlations among the four adjacent protons on the aromatic ring, confirming their ortho-substitution pattern. It would also show a correlation between the N-H proton and the formyl C-H proton if coupling exists.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. sdsu.edu It is invaluable for assigning carbon signals based on their known proton assignments. For instance, the signal for the methyl protons (~2.6 ppm) would correlate with the methyl carbon, and each aromatic proton would correlate with its corresponding aromatic carbon. rsc.org
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations, typically over two to four bonds, which is crucial for piecing together the molecular skeleton. sdsu.edu Key HMBC correlations for "this compound" would include the correlation from the methyl protons to the acetyl carbonyl carbon and the adjacent aromatic carbon. Correlations from the formyl proton to the C-1 carbon of the phenyl ring would unambiguously establish the connectivity of the formamide (B127407) group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close in space, regardless of whether they are connected through bonds. princeton.edu NOESY is critical for determining stereochemistry and conformation. In "this compound", a NOESY spectrum could reveal through-space correlations between the formyl proton and the H-6 proton of the phenyl ring, as well as between the N-H proton and the acetyl methyl group, providing information about the molecule's preferred conformation in solution.
Table 1: Expected 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei | Information Gained |
|---|---|---|
| COSY | Aromatic Protons (H-3, H-4, H-5, H-6) | Confirms ortho-disubstituted aromatic ring structure. |
| HSQC | CH₃ / C=O-CH₃ Aromatic CH / Aromatic C | Assigns carbon signals directly attached to protons. |
| HMBC | CH₃ / Acetyl C=O Formyl CH / Aromatic C-1 NH / Aromatic C-1 & C-2 | Establishes the connectivity between the acetyl group, formamide moiety, and the phenyl ring. |
| NOESY | Formyl CH / Aromatic H-6 NH / Acetyl CH₃ | Provides insights into the molecule's spatial conformation and the orientation of substituents. |
Solid-state NMR (ssNMR) is an indispensable tool for characterizing materials in their solid form, providing information unattainable with solution-state NMR. jocpr.com It is particularly adept at identifying and quantifying polymorphism—the existence of multiple crystalline forms of a single compound. researchgate.net Different polymorphs can have distinct physical properties. researchgate.net
For "this compound", ssNMR could be used to:
Identify Polymorphs: Since ssNMR is sensitive to the local electronic environment, even subtle differences in molecular packing and conformation between polymorphs will result in distinct chemical shifts and unique ssNMR spectra. jocpr.commit.edu
Analyze Crystal Structure: By measuring internuclear distances and torsion angles, ssNMR can provide detailed information about the molecular arrangement within the crystal lattice, complementing data from X-ray diffraction. americanpharmaceuticalreview.com
Assess Crystallinity: The technique can distinguish between crystalline and amorphous phases and quantify the level of crystallinity in a bulk sample, which is a critical quality attribute in pharmaceutical development. jocpr.com
High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Fragmentation
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for confirming the elemental composition of a compound by measuring its mass with extremely high accuracy. rsc.orgacs.org For "this compound" (C₉H₉NO₂), the theoretical monoisotopic mass is 163.063328530 Da. nih.gov HRMS analysis, often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, would verify this precise mass, typically within a few parts per million (ppm), providing strong evidence for the correct molecular formula. rsc.orgmdpi.com
Tandem Mass Spectrometry (MS/MS) goes a step further by selecting the molecular ion (or a protonated/deprotonated version) and subjecting it to fragmentation. escholarship.org Analyzing the resulting fragment ions provides a "fingerprint" that helps to elucidate the molecular structure.
In the MS/MS analysis of "this compound", characteristic fragmentation pathways can be predicted and observed. The molecular ion [M]⁺˙ at m/z 163 would likely undergo fragmentation to produce several key ions that confirm its structure.
Table 2: Key Fragmentation Ions of this compound in Mass Spectrometry
| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Structural Significance |
|---|---|---|
| 120 | [M - COCH₃]⁺ or [C₇H₆NO]⁺ | Loss of the acetyl group, a common fragmentation for acetophenones. This is often a major peak. nih.gov |
| 135 | [M - CO]⁺ or [C₈H₉NO]⁺ | Loss of carbon monoxide from the formamide group. nih.gov |
| 92 | [C₆H₆N]⁺ | Further fragmentation following the loss of the acetyl and formyl groups, corresponding to an aminophenyl fragment. nih.gov |
X-ray Crystallography and Diffraction Studies
X-ray diffraction (XRD) techniques are the gold standard for determining the three-dimensional structure of crystalline solids. americanpharmaceuticalreview.com By analyzing the pattern of diffracted X-rays from a crystal, one can deduce the precise arrangement of atoms in the crystal lattice.
Single Crystal X-ray Diffraction (SCXRD) provides the most definitive structural evidence for a crystalline compound. rsc.org By irradiating a single, high-quality crystal with an X-ray beam, a diffraction pattern is generated that allows for the calculation of atomic coordinates, bond lengths, bond angles, and torsion angles with very high precision.
A crystal structure for "this compound" has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 881650. nih.gov Analysis of this data provides the absolute structure and reveals key details about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.
Table 3: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₉H₉NO₂ |
| Formula Mass | 163.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.0238(3) |
| b (Å) | 13.1691(8) |
| c (Å) | 12.3396(8) |
| α (°) | 90 |
| β (°) | 94.755(3) |
| γ (°) | 90 |
| Volume (ų) | 813.04(9) |
Data sourced from CCDC 881650. nih.gov
This crystallographic data confirms the molecular connectivity and provides an unambiguous determination of the solid-state conformation and packing of "this compound". nih.gov
Chromatographic and Spectroscopic Methods for Reaction Monitoring and Purity Assessment in Research
Chromatographic and spectroscopic methods are indispensable tools in synthetic chemistry for tracking the progress of a reaction and evaluating the purity of the final product. google.com Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer high resolution and sensitivity, allowing for the separation, identification, and quantification of the target compound, starting materials, intermediates, and byproducts. google.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile or thermally sensitive compounds like this compound. sielc.com The method's utility in monitoring the synthesis of this compound is noted in patent literature, where its progress was tracked by TLC and its completion confirmed by methods including HPLC. google.com
Developing a robust HPLC method involves the systematic selection of a column, mobile phase, and detector to achieve optimal separation and sensitivity. For formamide-related compounds, reversed-phase chromatography is common. A method for the parent compound, formamide, utilizes a mixed-mode column with a mobile phase of acetonitrile (B52724) and water with a phosphoric acid buffer, detected at 210 nm. sielc.com A similar approach could serve as a starting point for this compound, with adjustments to the gradient and mobile phase composition to account for its greater hydrophobicity. Detection is typically performed using a UV detector, leveraging the chromophores present in the molecule. sielc.comgoogle.com
Table 2: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Setting | Rationale/Details |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) | Standard for separating moderately polar to non-polar aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid | Acidification improves peak shape and suppresses ionization of silanol (B1196071) groups. sielc.com |
| Mobile Phase B | Acetonitrile or Methanol (B129727) | Common organic modifiers in reversed-phase HPLC. sielc.comgoogle.com |
| Gradient | Isocratic or Gradient Elution | A gradient (e.g., 20% to 80% B over 20 min) is often needed to separate impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. sielc.com |
| Detection | UV at ~196 nm or 240 nm | Formamide has a maximum absorption at 196 nm; the acetylphenyl group will have other absorbance maxima. google.com |
| Injection Volume | 5-20 µL | Standard volume for analytical HPLC. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ijpsr.info It is particularly well-suited for the analysis of volatile and semi-volatile compounds. ijpsr.infofrontiersin.org this compound has been identified as a volatile constituent in the flower extracts of the European Bird Cherry (Padus avium) and in extracts of the seaweed Caulerpa racemosa, demonstrating the compound's suitability for GC-MS analysis. frontiersin.orgtandfonline.comresearchgate.net
In a research context, GC-MS can be used to identify this compound in complex mixtures, detect volatile impurities in a synthesized batch, or monitor the disappearance of volatile starting materials during a reaction. google.comfrontiersin.org The mass spectrometer fragments the eluted compounds in a reproducible manner, generating a mass spectrum that acts as a molecular fingerprint, allowing for confident identification by comparison to spectral libraries like those from NIST. nih.gov
Table 3: Research-Level GC-MS Method Parameters for this compound Analysis
| Parameter | Setting | Source/Reference |
|---|---|---|
| GC System | Agilent GC7890A | frontiersin.org |
| MS System | Agilent MS5975C | frontiersin.org |
| Column | Agilent DB-5MS (30 m x 0.25 mm ID x 0.25 µm film) | frontiersin.org |
| Carrier Gas | Helium | frontiersin.org |
| Flow Rate | 1.2 mL/min | frontiersin.org |
| Injector Temperature | 250°C | frontiersin.org |
| Oven Program | Initial 90°C for 1 min, ramp at 8°C/min to 280°C, hold for 23 min | frontiersin.org |
| Ionization Mode | Electron Ionization (EI) at 70 eV | ijpsr.info |
| Mass Analyzer | Quadrupole | Standard for such instruments |
| Top Peak in MS | m/z 120 | nih.gov |
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Formamide |
| Formic Acid |
| Helium |
| Methanol |
| Phosphoric Acid |
Future Directions and Emerging Research Avenues for N 2 Acetylphenyl Formamide
Development of Novel Catalytic Systems for Sustainable Transformations
A major focus of future research lies in the development of novel catalytic systems that utilize N-(2-Acetylphenyl)formamide for more sustainable and environmentally friendly chemical transformations. Current methods for its synthesis often involve catalyst- and solvent-free conditions, which is a positive step towards green chemistry. tandfonline.comresearchgate.net However, the broader application of this compound in catalytic cycles is an area ripe for exploration.
Researchers are investigating the use of heterogeneous catalysts, such as copper-based nanocubes (Cu3N NCs), for various organic reactions. osaka-u.ac.jp These catalysts offer the advantage of being easily separable from the reaction mixture, allowing for recycling and reuse, which is a key principle of green chemistry. The development of such systems for reactions involving this compound could lead to more efficient and sustainable synthetic routes for a range of valuable compounds. For instance, copper-catalyzed intramolecular cyclization of this compound derivatives has been explored for the synthesis of isatins, demonstrating the potential for this compound in constructing complex heterocyclic scaffolds. sioc-journal.cn
Further research into photocatalysis, particularly using visible light, presents another promising avenue. unina.it Photocatalytic reactions can often be conducted under mild conditions, reducing energy consumption and minimizing waste. The development of photocatalytic systems that can activate this compound or its derivatives could unlock new, sustainable synthetic pathways.
Applications in Flow Chemistry and Continuous Synthesis
The integration of this compound into flow chemistry and continuous synthesis processes is a significant area of emerging research. rsc.orgmit.edu Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput synthesis. acs.org
The synthesis of formamides, including this compound, has been successfully demonstrated using continuous flow reactors. rsc.org This opens the door for the development of fully automated processes for the production of this key intermediate. Furthermore, the use of this compound as a reactant in continuous flow systems is being explored for the synthesis of more complex molecules. For example, the continuous flow synthesis of APIs (Active Pharmaceutical Ingredients) is a rapidly growing field, and intermediates like this compound could play a crucial role. acs.org
The development of packed-bed reactors and other microreactor technologies tailored for reactions involving this compound will be essential for realizing the full potential of this approach. rsc.org These technologies allow for precise control over reaction parameters, leading to higher yields and purities of the desired products.
Integration into Supramolecular Chemistry and Materials Science
The unique structural features of this compound, including its aromatic ring, acetyl group, and formamide (B127407) functionality, make it an interesting building block for supramolecular chemistry and materials science. ontosight.aiunive.it Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions.
The ability of the formamide group to participate in hydrogen bonding makes this compound a candidate for the construction of self-assembling systems, such as gels, liquid crystals, and other ordered structures. iucr.org These materials could have applications in areas such as drug delivery, sensing, and catalysis.
In materials science, this compound and its derivatives could be used as precursors for the synthesis of novel polymers and functional materials. For example, the acetyl group can be a site for further chemical modification, allowing for the incorporation of this molecule into larger polymer chains. The resulting materials could possess unique optical, electronic, or mechanical properties. Research into the crystal structure and intermolecular interactions of this compound derivatives provides valuable insights for the rational design of new materials with desired properties. iucr.orgresearchgate.net
Predictive Modeling for Novel Reactivity and Synthetic Pathways
Computational and predictive modeling are becoming increasingly important tools in modern chemical research. For this compound, these approaches can be used to predict its reactivity in various chemical transformations and to design novel synthetic pathways.
By using quantum chemical calculations and other computational methods, researchers can gain a deeper understanding of the electronic structure and reaction mechanisms of this compound. This knowledge can then be used to predict the outcome of reactions and to identify new, previously unexplored synthetic possibilities. For instance, modeling can help in understanding the mechanism of its cyclization to form heterocyclic compounds or its role in multi-component reactions. sioc-journal.cnmdpi.com
Furthermore, machine learning and artificial intelligence are being applied to the field of chemical synthesis. By training algorithms on large datasets of chemical reactions, it may become possible to predict optimal reaction conditions and to discover entirely new synthetic routes involving this compound. This data-driven approach has the potential to significantly accelerate the pace of research and development in this area.
Q & A
Q. What are the common synthetic routes for N-(2-Acetylphenyl)formamide, and what parameters are critical for optimizing yield and purity?
Methodological Answer: The synthesis of This compound typically involves formylation or cyclization reactions. For example, Vilsmeier-Haack formylation (using POCl₃/DMF) is widely employed to introduce the acetyl group onto aromatic amines. Key optimization parameters include:
- Temperature control : Excess heat can lead to over-acetylation or decomposition.
- Catalyst selection : Lewis acids like ZnCl₂ may enhance regioselectivity.
- Purification steps : Recrystallization in ethanol/water mixtures improves purity, as demonstrated in analogous formamide syntheses . Yield optimization (e.g., ~82% in related compounds) requires stoichiometric balancing of reactants and inert atmospheric conditions to prevent oxidation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral data interpreted?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : The formyl proton (CHO) appears as a singlet at δ ~8.1–8.3 ppm. Aromatic protons adjacent to the acetyl group show deshielding (δ ~7.5–7.8 ppm).
- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ ~160–165 ppm.
- IR Spectroscopy : Stretching vibrations for C=O (amide I band) appear at ~1650–1680 cm⁻¹, and N-H bending at ~1550 cm⁻¹.
Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular ion confirmation. Reference databases like NIST Chemistry WebBook provide benchmark spectra for comparison .
- IR Spectroscopy : Stretching vibrations for C=O (amide I band) appear at ~1650–1680 cm⁻¹, and N-H bending at ~1550 cm⁻¹.
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Recrystallization : Use ethanol/water (3:1 v/v) to remove unreacted starting materials.
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent separates polar byproducts.
- Vacuum Distillation : Effective for high-purity isolation, as described in purification protocols for structurally similar formamides .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, particularly regarding tautomeric forms?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELXL software can differentiate between keto-enol tautomers by precisely mapping bond lengths:
- C=O bond length : ~1.22 Å confirms the keto form.
- Hydrogen bonding : Intermolecular N-H···O interactions stabilize the crystal lattice. Example: A related N-(2-Ethoxyphenyl)formamide structure revealed planar geometry at the formamide group, with torsional angles <5° between aromatic and acetyl planes .
Q. What analytical methods are suitable for detecting trace impurities in this compound, and how are detection limits determined?
Methodological Answer:
- HPLC-UV/Vis : Use a C18 column with acetonitrile/water (70:30) mobile phase. Relative response factors (RRFs) and retention times from spiked standards quantify impurities (e.g., Limit of Detection [LOD] ~0.1% as in Table 1 below) .
- LC-MS/MS : Identifies low-abundance byproducts via fragmentation patterns.
Table 1 : Impurity Profiling Data (Adapted from Pharmacopeial Standards)
| Impurity | Retention Time (min) | RRF | Limit (%) |
|---|---|---|---|
| A | 0.5 | 1.75 | 0.3 |
| B | 0.7 | 1.00 | 0.2 |
Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:
- Electrostatic Potential Maps : Highlight nucleophilic attack sites (e.g., carbonyl carbon).
- Activation Energy Barriers : Predict reaction pathways for acetyl group substitution. Studies on N-(2,4-Dimethylphenyl)formamide show that electron-withdrawing groups reduce activation energy by ~15 kcal/mol compared to electron-donating substituents .
Q. How can researchers reconcile contradictory data on the stability of this compound under varying pH conditions?
Methodological Answer:
- pH-Dependent Degradation Studies : Monitor hydrolysis via HPLC at pH 2–12. Acidic conditions (pH <4) promote amide bond cleavage, while alkaline conditions (pH >10) favor acetyl group hydrolysis.
- Kinetic Modeling : Pseudo-first-order rate constants (k) quantify degradation rates. For example, a related formamide showed t₁/₂ = 48 hrs at pH 7 vs. t₁/₂ = 2 hrs at pH 12 .
Data Contradiction Analysis
Q. Why do reported melting points for this compound derivatives vary across studies, and how can this be addressed?
Methodological Answer: Variations arise from:
- Polymorphism : Different crystal packing modes (e.g., monoclinic vs. orthorhombic) alter melting points.
- Purity Discrepancies : Impurities like residual solvents lower observed melting points. Standardize measurements using differential scanning calorimetry (DSC) and report purity levels (e.g., ≥99% by HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
